molecular formula C24H26N6O3 B609946 PF-04979064 CAS No. 1220699-06-8

PF-04979064

Cat. No.: B609946
CAS No.: 1220699-06-8
M. Wt: 446.5 g/mol
InChI Key: GACQNUHFDBEIQH-HNNXBMFYSA-N
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Scientific Research Applications

PF-04979064 has a wide range of scientific research applications, including:

Mechanism of Action

PF-04979064, also known as 5PO9J9ZC3X or 2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)-, is a potent and selective PI3K/mTOR dual kinase inhibitor .

Target of Action

This compound primarily targets the PI3Kα and mTOR kinases . These kinases play a crucial role in cell growth, proliferation, and survival.

Mode of Action

This compound acts as an ATP competitive inhibitor for PI3Kα and mTOR . It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity .

Biochemical Pathways

By inhibiting PI3Kα and mTOR, this compound disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cell growth and survival . This leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells that are dependent on this pathway for survival .

Pharmacokinetics

This compound has excellent solubility and high LipE, which contribute to its bioavailability . It also has an acceptable prediction of human clearance rate, suggesting good pharmacokinetic properties .

Result of Action

The inhibition of PI3Kα and mTOR by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This makes it a potent inhibitor of tumor growth in mouse xenografts .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, it has been shown to have a synergistic effect when used in combination with the chemotherapy drug 5-FU, significantly increasing the sensitivity of gastric cancer cells to the chemotherapy drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-04979064 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of condensation, cyclization, and functional group transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: PF-04979064 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .

Properties

IUPAC Name

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACQNUHFDBEIQH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220699-06-8
Record name PF-04979064
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1220699-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-04979064
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes PF-04979064 a promising anti-cancer drug candidate?

A: this compound is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.

Q2: How does the structure of this compound contribute to its activity and address previous limitations?

A: this compound was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of this compound addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.

Q3: What evidence supports the efficacy of this compound in a disease model?

A: Research indicates that this compound shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, this compound was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.

Q4: What analytical challenges were encountered during the development of this compound?

A: One challenge was predicting the human clearance of this compound and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of this compound during its development.

Q5: Is there structural data available for this compound interacting with its target?

A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with this compound has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of this compound against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.

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